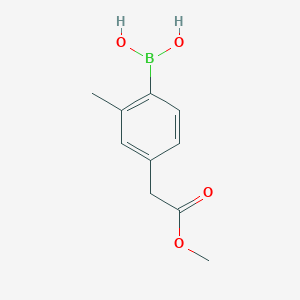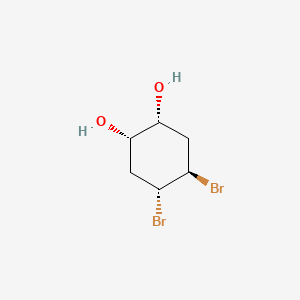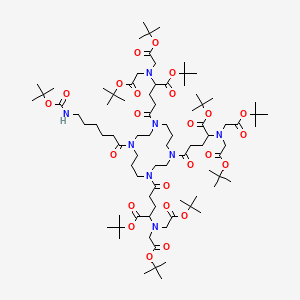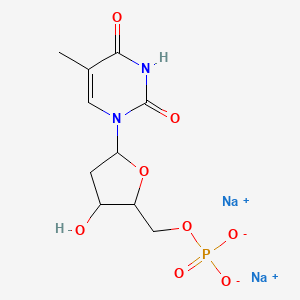
2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene is a heterocyclic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a cyclopropyl group and a fluorine atom in the structure of this compound enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene can be achieved through several synthetic routes. One common method involves the hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using a palladium on carbon (Pd/C) catalyst at room temperature and normal pressure. This reaction yields 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, which can then be esterified with ethanolic hydrochloric acid to form the corresponding ethyl ester. The ethyl ester is subsequently reduced with sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) to obtain 6-fluoro-3,4-dihydro-2H-chromene-2-ylmethanol. Finally, oxidation of this intermediate with oxalyl chloride in a mixture of dichloromethane and dimethyl sulfoxide at -60°C produces 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxalyl chloride and dimethyl sulfoxide.
Reduction: Sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 6-Fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde or 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid.
Reduction: 6-Fluoro-3,4-dihydro-2H-chromene-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific enzymes, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid
- 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid
- 2-Cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates
Uniqueness
2-Cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene is unique due to the presence of the cyclopropyl group and the fluorine atom, which enhance its chemical stability and biological activity. These structural features differentiate it from other similar compounds and contribute to its potential therapeutic applications.
Propriétés
Formule moléculaire |
C12H13FO |
|---|---|
Poids moléculaire |
192.23 g/mol |
Nom IUPAC |
2-cyclopropyl-6-fluoro-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C12H13FO/c13-10-4-6-12-9(7-10)3-5-11(14-12)8-1-2-8/h4,6-8,11H,1-3,5H2 |
Clé InChI |
OSQNTISRBPDELS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2CCC3=C(O2)C=CC(=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-([4-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)piperazin-1-YL]carbonyl)morpholine](/img/structure/B15287615.png)



![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenylacetamide](/img/structure/B15287632.png)

![[[5-[4-Amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15287651.png)

![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)

![(2'R)-N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B15287676.png)
![tert-butyl N-[4-(2,5-diazabicyclo[2.2.1]heptan-2-ylmethyl)phenyl]carbamate](/img/structure/B15287677.png)
